molecular formula C12H19NO4 B1524245 Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate CAS No. 1185884-99-4

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate

Cat. No. B1524245
CAS RN: 1185884-99-4
M. Wt: 241.28 g/mol
InChI Key: TVFGRVVZCJZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a chemical compound with the CAS Number: 1185884-99-4 . It has a molecular weight of 241.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-[(tert-butoxycarbonyl)amino]-3-pentynoate . The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) .


Physical And Chemical Properties Analysis

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a powder that is stored at room temperature . It has a molecular weight of 241.29 .

Scientific Research Applications

Synthesis of Peptidomimetics

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate: is used in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. They are used to inhibit the interaction between a protein and its partner .

Development of Protease Inhibitors

This compound serves as a building block in the development of protease inhibitors. Protease inhibitors are a class of antiviral drugs widely used to treat HIV/AIDS and hepatitis C .

Creation of Bioactive Molecules

Researchers utilize this compound for the creation of bioactive molecules that can interact with biological systems, potentially leading to new drug discoveries .

Drug Design and Discovery

The compound’s unique structure makes it valuable in drug design and discovery, particularly in the creation of new pharmaceuticals with improved efficacy and safety profiles .

Chemical Biology Studies

It is instrumental in chemical biology studies where it’s used to probe the function of biological molecules and pathways through the synthesis of novel compounds .

Material Science Research

In material science, this compound can be used to synthesize new polymers or modify the properties of existing ones, leading to the development of new materials with specific characteristics .

Agricultural Chemistry

Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate: can be applied in agricultural chemistry to synthesize compounds that could serve as growth promoters or pesticides .

Analytical Chemistry

Lastly, in analytical chemistry, it can be used as a standard or reagent in chromatography and mass spectrometry to identify and quantify other substances .

properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGRVVZCJZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.